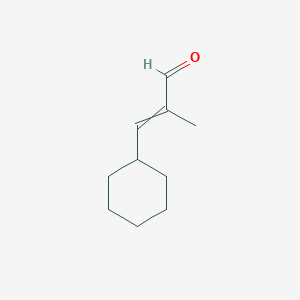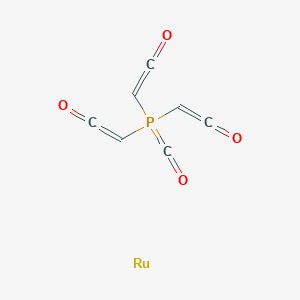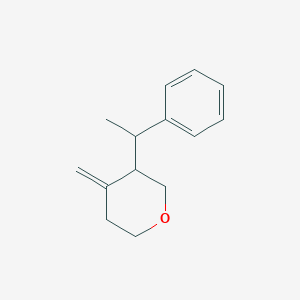
4-Methylidene-3-(1-phenylethyl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylidene-3-(1-phenylethyl)oxane is an organic compound with a complex structure that includes a phenylethyl group and an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-3-(1-phenylethyl)oxane typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of oxindole with para-substituted aromatic aldehydes . The reaction conditions often include the use of a base such as piperidine in an ethanol solvent, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
4-Methylidene-3-(1-phenylethyl)oxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often employing catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated compounds.
科学研究应用
4-Methylidene-3-(1-phenylethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用机制
The mechanism of action of 4-Methylidene-3-(1-phenylethyl)oxane involves its interaction with specific molecular targets. For instance, its anticancer properties are attributed to its ability to inhibit VEGFR-2 and PDGFR, which are involved in angiogenesis . The compound’s structure allows it to bind to these receptors, blocking their activity and thereby inhibiting the growth of cancer cells.
相似化合物的比较
Similar Compounds
- 4-Bromobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Chlorobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methoxybenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methylbenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Nitrobenzylidene-1,3-dihydro-2H-indol-2-one
Uniqueness
4-Methylidene-3-(1-phenylethyl)oxane is unique due to its specific structural features, such as the presence of a phenylethyl group and an oxane ring
属性
CAS 编号 |
93414-34-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
4-methylidene-3-(1-phenylethyl)oxane |
InChI |
InChI=1S/C14H18O/c1-11-8-9-15-10-14(11)12(2)13-6-4-3-5-7-13/h3-7,12,14H,1,8-10H2,2H3 |
InChI 键 |
ZDIWCMUEENJGPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1COCCC1=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


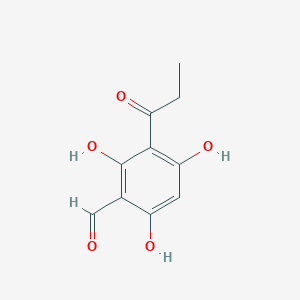
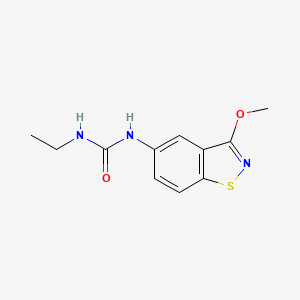
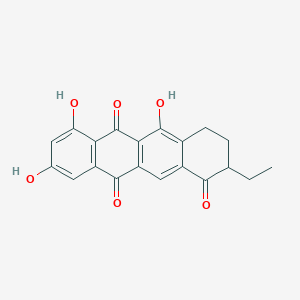
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
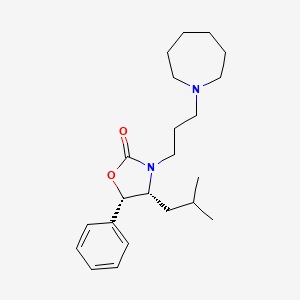
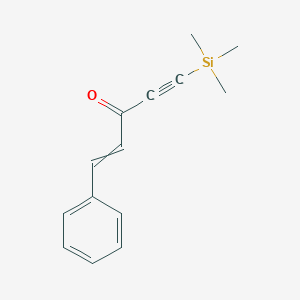
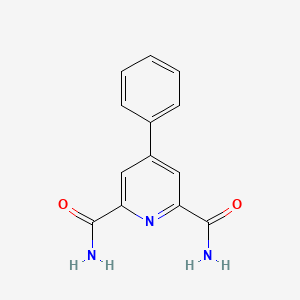
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
